molecular formula C10H14O4 B1265998 3,4-Diisopropoxy-3-cyclobutene-1,2-dione CAS No. 61699-62-5

3,4-Diisopropoxy-3-cyclobutene-1,2-dione

Cat. No. B1265998
CAS RN: 61699-62-5
M. Wt: 198.22 g/mol
InChI Key: KCZPGGVPQXQGEJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3,4-Diisopropoxy-3-cyclobutene-1,2-dione and its derivatives involves innovative methodologies. For instance, a free radical approach has been developed for the synthesis of alkyl substituted 3-cyclobutene-1,2-diones utilizing Liebeskind's reagent, which has facilitated the exploration of various bioisosteres in neuroprotectants and angiotensin-II antagonists (Kinney, 1996). Additionally, novel routes to synthesize related compounds have been described, emphasizing the versatility of this chemical framework (Belluš et al., 1980).

Molecular Structure Analysis

The molecular structure and infrared spectra of 3,4-dihydroxy-3-cyclobutene-1,2-dione (a closely related compound), for example, have been thoroughly investigated, revealing its C2v symmetry and offering insights into its structural dynamics (Rostkowska et al., 1997). Such studies are crucial for understanding the fundamental properties and reactivity of this chemical class.

Chemical Reactions and Properties

Various studies have focused on the chemical reactions and properties of cyclobutene-diones. For instance, the generation and reactions of novel cyclobutenodehydroannulenes have been explored, highlighting the potential of cyclobutene-diones as precursors to cyclocarbons and providing a pathway to access different classes of enediynes (Rubin et al., 1990).

Physical Properties Analysis

The gas-phase electron diffraction study of 1,2-dimethoxycyclobutene-3,4-dione revealed the existence of two forms with different symmetries, shedding light on its conformational flexibility and the impact of substitution on molecular geometry (Costello et al., 2015).

Chemical Properties Analysis

The chemical properties of substituted cyclobutene-1,2-diones have been examined, with studies highlighting their electron donation capabilities and the impact on the negative charge distribution on oxygen atoms (Cerioni et al., 1996). Such insights are invaluable for designing molecules with desired electronic properties.

Scientific Research Applications

Application in Chemistry

  • Summary of the Application : 3,4-Diisopropoxy-3-cyclobutene-1,2-dione is used as a building block in organic chemistry . It’s also known as Diisopropyl squarate .
  • Methods of Application : This compound was used in the preparation of 1,1’-bis{3-(4-isopropoxy-3-cyclobutene-1,2-dioxo)}ferrocene and 3-isopropoxy-4-ferrocenyl-3-cyclobutene-1,2-dione . The specific experimental procedures and technical details are not provided in the source.

Application in Dye Synthesis

  • Summary of the Application : This compound is used in the synthesis of novel semisquarylium dye, which is useful for highly selective Hg2+ sensing in aqueous media .

Application in Pharmaceutical Intermediates

  • Summary of the Application : It is used as a pharmaceutical intermediate .

Safety And Hazards

3,4-Diisopropoxy-3-cyclobutene-1,2-dione is classified as an Eye Irritant (2), Skin Irritant (2), Skin Sensitizer (1), and STOT SE (3) . It may cause skin irritation, serious eye irritation, allergic skin reaction, and allergy or asthma symptoms or breathing difficulties if inhaled .

Future Directions

While specific future directions for 3,4-Diisopropoxy-3-cyclobutene-1,2-dione are not mentioned, it is known that squaric acid derivatives are widely used in bioorganic and medicinal chemistry . They have potential applications in the synthesis of novel compounds and in the development of new therapeutic agents .

properties

IUPAC Name

3,4-di(propan-2-yloxy)cyclobut-3-ene-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O4/c1-5(2)13-9-7(11)8(12)10(9)14-6(3)4/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCZPGGVPQXQGEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C(=O)C1=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50210692
Record name 3-Cyclobutene-1,2-dione, 3,4-diisopropoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50210692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Diisopropoxy-3-cyclobutene-1,2-dione

CAS RN

61699-62-5
Record name 3-Cyclobutene-1,2-dione, 3,4-diisopropoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061699625
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Cyclobutene-1,2-dione, 3,4-diisopropoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50210692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-Diisopropoxy-3-cyclobutene-1,2-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15
Citations
B Yucel, Y Ozdemir, H Akbulut, B Sanli - kimyakongreleri.org
In this study, firstly, the thermal rearrangement of 4-fluorenyl-4-hydroxycyclobutenones to fluorene annelated benzoquinone derivatives was described. The reaction of diisopropyl …
Number of citations: 4 kimyakongreleri.org
M Zora, Y Li, JW Herndon - Organometallics, 1999 - ACS Publications
The reaction of Fischer carbene−chromium complexes with 3-cyclobutene-1,2-diones has been investigated. In most cases, the major product of the reaction is the C−C bond insertion …
Number of citations: 28 pubs.acs.org
K Yoshimura, LS Liebeskind - Macromolecular rapid …, 2010 - Wiley Online Library
We focus our attention here on semisquaric acid, which is known to show high acidity, as a new proton dissociating group for proton exchange membranes (PEMs). The introduction of a …
Number of citations: 10 onlinelibrary.wiley.com
D Zhang, I Llorente, LS Liebeskind - The Journal of Organic …, 1997 - ACS Publications
1-BOC-2-lithio-1,4-dihydropyridines were condensed with 3,4-disubstituted cyclobutenediones to produce 1,2-adducts. Neat thermolysis under oxygen-free conditions produced …
Number of citations: 29 pubs.acs.org
M Köktürk - 2005 - open.metu.edu.tr
2-Arylidine-4-cyclopentene-1,3-diones are known to be antitumor agents. Incorporation of the essential structures of such compounds with a ferrocene moiety instead of an aryl group …
Number of citations: 4 open.metu.edu.tr
D Zhang - 1996 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 2 search.proquest.com
雪GGG - europepmc.org
Research efforts by Professors L. Liebeskind (Florida State and Emory Universities) and H. Moore (University of California at Irvine) have focused on the use of 3, 4-dihydroxy-3-…
Number of citations: 2 europepmc.org
S Açıkalın - 2003 - Citeseer
Rocket design and production is one of the hottest topics in defense industry. On this subject, significant amount of investments have been done and excellent results were obtained. …
Number of citations: 4 citeseerx.ist.psu.edu
T Eralp - 2005 - open.metu.edu.tr
With the discovery of antitumor activity of ferrocene derivatives, research on new ferrocene derivatives have gained importance. For this purpose, we have investigated the synthesis of …
Number of citations: 2 open.metu.edu.tr
ST Perri - 1988 - search.proquest.com
In this dissertation, 2-arylcyclobutenones and 2-vinylcyclobutenones were shown to undergo thermal rearrangement to give annelated quinones and 1, 4-benzoquinones respectively …
Number of citations: 2 search.proquest.com

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